

Theoretical Exploration of 1,8-Dibromoocane: A Technical Guide

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Compound of Interest

Compound Name: **1,8-Dibromoocane**

Cat. No.: **B1199895**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies on **1,8-dibromoocane**, a versatile α,ω -dihaloalkane. This document delves into the conformational landscape, vibrational properties, and reactivity of **1,8-dibromoocane**, presenting key data in a structured format to facilitate understanding and application in research and development.

Molecular Properties and Structure

1,8-Dibromoocane is a linear-chain hydrocarbon substituted with bromine atoms at its terminal positions. Its fundamental properties are summarized in Table 1.

Property	Value
Molecular Formula	C ₈ H ₁₆ Br ₂
Molecular Weight	272.02 g/mol
CAS Number	4549-32-0
Appearance	Colorless to pale yellow liquid
Boiling Point	270-272 °C
Melting Point	15-16 °C
Density	1.477 g/mL at 25 °C
Refractive Index	1.498 (at 20°C)

Conformational Analysis and Vibrational Spectroscopy

The flexibility of the octane chain in **1,8-dibromo-octane** allows for the existence of multiple conformational isomers. Theoretical studies, particularly normal coordinate analysis, have been instrumental in understanding the vibrational spectra of these conformers.

A key theoretical investigation into the conformational landscape of **1,8-dibromo-octane** has identified four most probable conformations in the liquid phase, characterized by their symmetry point groups: C₂h, C_i, C₂, and C₁.^[1] A detailed vibrational analysis was performed for these conformers using a refined force field.^[1]

Experimental Protocol: Normal Coordinate Analysis

The following outlines a typical experimental protocol for the normal coordinate analysis of **1,8-dibromo-octane**, based on the methodologies described in related studies.

Objective: To calculate the vibrational frequencies and potential energy distribution (PED) for the stable conformers of **1,8-dibromo-octane** to aid in the assignment of experimental infrared (IR) and Raman spectra.

Methodology:

- Conformer Generation: The initial geometries of the plausible conformers of **1,8-dibromo-octane** (C_2h , C_i , C_2 , and C_1) are generated using molecular modeling software.
- Quantum Chemical Calculations: The geometry of each conformer is optimized, and the harmonic vibrational frequencies are calculated using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like 6-311++G(d,p).
- Force Field Refinement: The calculated force field is then refined by fitting the computed vibrational frequencies to the experimentally observed frequencies from IR and Raman spectroscopy. This is often achieved using specialized software like the MOLVIB program.[1] The force field from similar, smaller bromo-alkanes can be used as a starting point for the refinement.
- Normal Coordinate Analysis: Using the refined force field, a normal coordinate analysis is performed to obtain the final calculated vibrational frequencies and the Potential Energy Distribution (PED). The PED provides a detailed description of the contribution of each internal coordinate (e.g., bond stretching, angle bending) to each vibrational mode.
- Spectral Assignment: The calculated frequencies and PEDs are used to make unambiguous assignments of the vibrational bands observed in the experimental IR and Raman spectra.

Reactivity: A Tale of Two Pathways

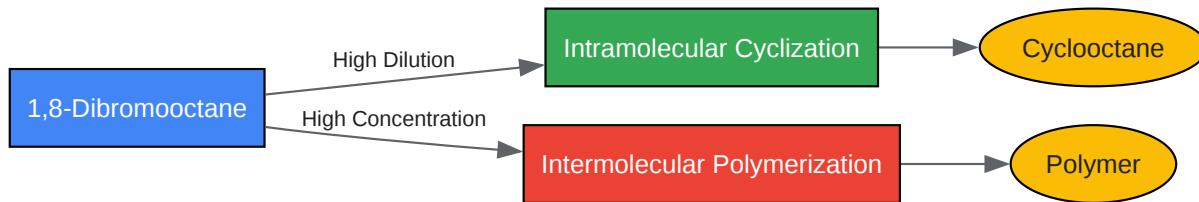
The terminal bromine atoms in **1,8-dibromo-octane** dictate its primary reaction pathways, which are dominated by nucleophilic substitution. A crucial aspect of its reactivity is the competition between intramolecular and intermolecular reactions.

Intramolecular Cyclization vs. Intermolecular Polymerization

Under appropriate conditions, **1,8-dibromo-octane** can undergo an intramolecular $S_{n}2$ reaction to form the eight-membered ring, cyclooctane. However, it can also react with other molecules of **1,8-dibromo-octane** or other nucleophiles in an intermolecular fashion, leading to the formation of polymers.

The logical relationship governing the reaction outcome is primarily the concentration of the reactants. High dilution conditions favor the intramolecular pathway, as the probability of one

end of the molecule reacting with its other end is higher than encountering another molecule. Conversely, high concentrations promote intermolecular reactions, leading to polymerization.



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References

- 1. researchgate.net [researchgate.net]
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